1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one
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Overview
Description
1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a combination of indole and pyrimidine moieties The indole nucleus is known for its wide range of biological activities, while the pyrimidine ring is a common structural motif in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the pyrimidine derivative can be prepared via Biginelli reaction. The final step involves coupling these intermediates using a piperazine linker under controlled conditions, such as refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole: Similar structure but with a methoxy group instead of a methyl group on the pyrimidine ring.
1-(pyridin-4-yl)ethan-1-one: Contains a pyridine ring instead of an indole ring.
Uniqueness
1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one is unique due to its specific combination of indole and pyrimidine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-18(20)19(22-13-21-14)24-10-8-23(9-11-24)17(26)12-25-7-6-15-4-2-3-5-16(15)25/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDOCWNPQXGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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